REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6](B(O)O)[CH:7]=1.Br[C:14]([C:16]([F:19])([F:18])[F:17])=[CH2:15].C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([C:14]([C:16]([F:19])([F:18])[F:17])=[CH2:15])[CH:7]=1 |f:2.3.4,^1:34,53|
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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FC=1C=CC(=C(C1)B(O)O)OC
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Name
|
|
Quantity
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6.75 mL
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Type
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reactant
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Smiles
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BrC(=C)C(F)(F)F
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Name
|
|
Quantity
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16.3 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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O
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Name
|
|
Quantity
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530 mg
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Type
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catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture was stirred for 18 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with diethyl ether (100 mL)
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Type
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WASH
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Details
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the combined organic layers were washed with saturated aqueous sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
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at <30° C
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Type
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ADDITION
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Details
|
Pentane (200 mL) was added
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |